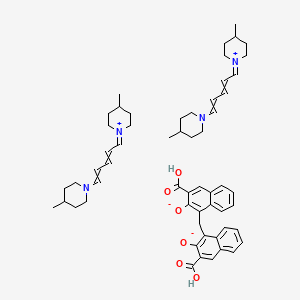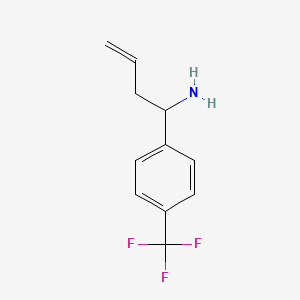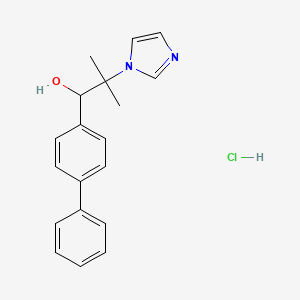
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride is a synthetic organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride typically involves the following steps:
Formation of the Imidazolium Ion: The imidazole ring is alkylated using an appropriate alkylating agent, such as methyl iodide, under basic conditions to form the imidazolium ion.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Formation of the Propanol Moiety: The final step involves the addition of a propanol group through a nucleophilic substitution reaction, where the imidazolium ion reacts with a propanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium hydroxide, sodium cyanide, or sodium thiolate in aqueous or organic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted imidazolium salts with different anions.
科学研究应用
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride has various scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving imidazolium-based ionic liquids.
Biology: Investigated for its antimicrobial and antifungal properties due to the presence of the imidazolium ion.
Medicine: Explored for potential therapeutic applications, such as anticancer agents or enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as ionic liquid-based polymers and coatings.
作用机制
The mechanism of action of 2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride involves interactions with molecular targets and pathways, including:
Molecular Targets: The imidazolium ion can interact with nucleic acids, proteins, and cell membranes, leading to various biological effects.
Pathways Involved: The compound may inhibit specific enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another imidazolium salt with similar properties but different alkyl groups.
1-Ethyl-3-methylimidazolium tetrafluoroborate: An imidazolium salt with a different anion and alkyl groups.
1-Hexyl-3-methylimidazolium bromide: An imidazolium salt with a longer alkyl chain and different anion.
Uniqueness
2-(1H-Imidazol-1-ium-1-yl)-2-methyl-1-(4-phenylphenyl)propan-1-olchloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the phenyl group and propanol moiety differentiates it from other imidazolium salts, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
77234-87-8 |
|---|---|
分子式 |
C19H21ClN2O |
分子量 |
328.8 g/mol |
IUPAC 名称 |
2-imidazol-1-yl-2-methyl-1-(4-phenylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H20N2O.ClH/c1-19(2,21-13-12-20-14-21)18(22)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-14,18,22H,1-2H3;1H |
InChI 键 |
ITTGGRHAFNXGHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C1=CC=C(C=C1)C2=CC=CC=C2)O)N3C=CN=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


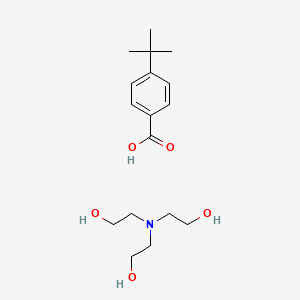
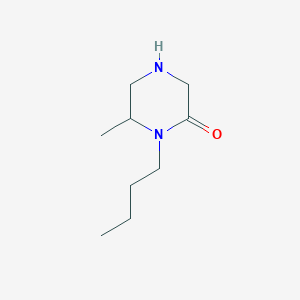
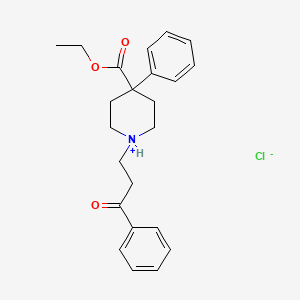
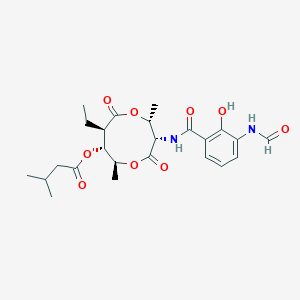
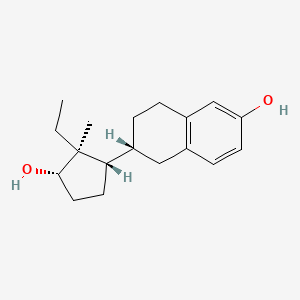
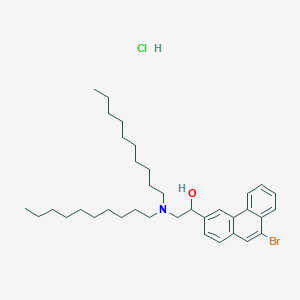
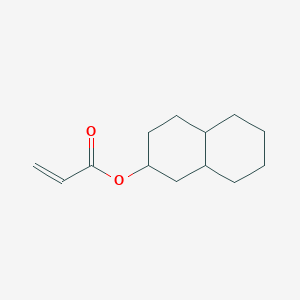
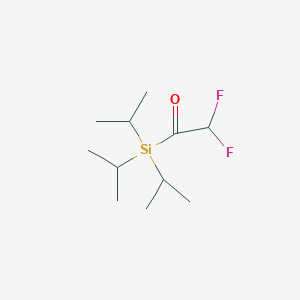

![N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13755814.png)
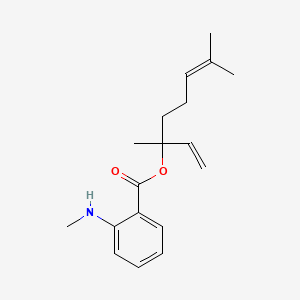
![N-[(o-Nitrophenyl)thio]-L-serine](/img/structure/B13755835.png)
